(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol
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Overview
Description
(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a hydroxyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source, followed by coupling with a phenyl group and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions. The subsequent steps involve coupling reactions and reduction processes that are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-(pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-(Pyridin-3-yl)phenylmethanol
Uniqueness
(4-Fluoro-2-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the combination of the pyridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(4-fluoro-2-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-4-3-10(8-15)12(6-11)9-2-1-5-14-7-9/h1-7,15H,8H2 |
InChI Key |
AQNXVQKDNSVTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)F)CO |
Origin of Product |
United States |
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